molecular formula C18H15N5O B14951240 N-(2-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 4643-19-0

N-(2-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14951240
CAS No.: 4643-19-0
M. Wt: 317.3 g/mol
InChI Key: JTEWTRNUWVJWKQ-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system containing both pyrazole and pyrimidine rings, and is substituted with a 2-methoxyphenyl group and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminonicotinonitrile with aromatic aldehydes, followed by cyclization and condensation reactions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) or triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to improve yield and reduce reaction times. Microwave irradiation has been shown to be particularly effective in enhancing the efficiency of the cyclization and condensation steps .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that are essential for cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the 2-methoxyphenyl group enhances its ability to interact with biological targets, making it a valuable compound for drug discovery and development .

Properties

CAS No.

4643-19-0

Molecular Formula

C18H15N5O

Molecular Weight

317.3 g/mol

IUPAC Name

N-(2-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H15N5O/c1-24-16-10-6-5-9-15(16)22-17-14-11-21-23(18(14)20-12-19-17)13-7-3-2-4-8-13/h2-12H,1H3,(H,19,20,22)

InChI Key

JTEWTRNUWVJWKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4

Origin of Product

United States

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